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Compound of Interest

Compound Name: 4-Dibenzofurancarboxylic acid

Cat. No.: B1585307

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the
physicochemical characteristics of 1-, 2-, 3-, and 4-Dibenzofurancarboxylic acid, complete
with experimental data and standardized protocols.

Dibenzofurancarboxylic acids, a class of heterocyclic compounds, are of significant interest in
medicinal chemistry and materials science. The isomeric position of the carboxylic acid group
on the dibenzofuran scaffold profoundly influences the molecule's physicochemical properties,
which in turn dictates its pharmacokinetic and pharmacodynamic behavior. This guide provides
a comparative overview of the key physicochemical parameters of four isomers of
dibenzofurancarboxylic acid: 1-, 2-, 3-, and 4-Dibenzofurancarboxylic acid. The data
presented herein is a compilation of experimental and predicted values to facilitate informed
decisions in research and development.

Comparative Physicochemical Data

The following table summarizes the available experimental and predicted physicochemical
properties of the four isomers of dibenzofurancarboxylic acid. It is important to note that
experimental data for all isomers is not uniformly available in the public domain.
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1- 2- 3- 4-
Property Dibenzofuranc  Dibenzofuranc Dibenzofuranc  Dibenzofuranc
arboxylic Acid  arboxylic Acid  arboxylic Acid  arboxylic Acid
Not readily
CAS Number ) 22439-48-1 29021-91-8 2786-05-2
available
Molecular
Ci13HsOs3 Ci13HsOs Ci13HsOs3 Ci13HsOs3
Formula
Molecular Weight
212.20 212.20 212.20 212.20
(g/mol)
Melting Point Data not Data not Data not
_ , _ 211-215[1]
(°C) available available available
- , Data not Predicted: Predicted: Predicted:
Boiling Point (°C) )
available 425.7+18.0 425.7+18.0[2] 425.7+18.0[1]
. Data not Data not Data not Data not
Water Solubility ] ) ] ]
available available available available
K Data not Predicted: Predicted: Predicted:
a
P available 4.03+0.30 4.03+0.30([2] 3.24+0.30[1]
Data not Data not Data not Data not
LogP : : . .
available available available available
- DMF: 30 mg/ml;
Solubility
) Data not Data not Data not DMSO: 30
(Organic _ _ _
available available available mg/ml; Ethanol:
Solvents)

1 mg/mi[1]

Disclaimer: The absence of experimental data for certain isomers necessitates the use of

predicted values. These predictions are computationally derived and should be used as

estimations. Experimental validation is recommended.

Visualization of Isomeric Structures

The following diagram illustrates the structural differences between the four isomers of

dibenzofurancarboxylic acid, highlighting the position of the carboxylic acid group on the
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dibenzofuran backbone.

4-Dibenzofurancarboxylic Acid
4-isomer

3-Dibenzofurancarboxylic Acid
3-isomer

2-Dibenzofurancarboxylic Acid
2-isomer

1-Dibenzofurancarboxylic Acid
1-isomer

Click to download full resolution via product page

Caption: Molecular structures of the four isomers of Dibenzofurancarboxylic acid.

Experimental Protocols

For researchers seeking to experimentally determine the physicochemical properties of these
isomers, the following are standardized protocols for key experiments.

Melting Point Determination
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The melting point of a solid is the temperature at which it transitions from a solid to a liquid
state and can be a crucial indicator of purity.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Capillary tubes (sealed at one end)

Spatula

Mortar and pestle (optional)

Procedure:

o Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals using a
mortar and pestle.

e Pack a small amount of the powdered sample into the open end of a capillary tube to a depth
of 2-3 mm.

o Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at
the bottom.

o Place the capillary tube in the heating block of the melting point apparatus.

» Heat the block rapidly to a temperature approximately 15-20°C below the expected melting
point.

e Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

» Record the temperature at which the first drop of liquid appears (the beginning of the melting
range).

» Record the temperature at which the last solid crystal melts (the end of the melting range).

e For accuracy, perform the determination in triplicate. A narrow melting range (0.5-2°C) is
indicative of a pure compound.
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Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water at a specific
temperature.

Apparatus:

Analytical balance

Vials with screw caps

Constant temperature shaker bath

Centrifuge

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Volumetric flasks and pipettes
Procedure:

e Add an excess amount of the solid compound to a vial containing a known volume of distilled
or deionized water.

o Seal the vial and place it in a constant temperature shaker bath set to the desired
temperature (e.g., 25°C or 37°C).

» Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is
reached.

o After shaking, allow the vials to stand at the same temperature to allow undissolved solid to
settle.

o Centrifuge the samples to further separate the solid from the supernatant.

o Carefully withdraw an aliquot of the clear supernatant.

 Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the
analytical instrument.
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e Quantify the concentration of the dissolved compound using a validated analytical method.

e The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.
Apparatus:

e pH meter with a suitable electrode

e Burette

 Stir plate and stir bar

e Beaker

» Standardized solutions of a strong acid (e.g., 0.1 M HCI) and a strong base (e.g., 0.1 M
NaOH)

Procedure:
o Calibrate the pH meter using standard buffer solutions.

o Dissolve a precisely weighed amount of the carboxylic acid in a known volume of deionized
water (or a water/co-solvent mixture if solubility is low).

e Place the solution in a beaker with a stir bar and begin gentle stirring.
e Immerse the pH electrode in the solution.

o Slowly titrate the solution with the standardized strong base, recording the pH after each
incremental addition of the titrant.

o Continue the titration past the equivalence point.

» Plot the pH versus the volume of titrant added to generate a titration curve.
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e The pKa is the pH at the half-equivalence point (the point at which half of the acid has been
neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

LogP Determination (Shake-Flask Method)

LogP, the logarithm of the partition coefficient, is a measure of a compound's lipophilicity and its
distribution between an organic and an aqueous phase.

Apparatus:

n-Octanol and water (mutually saturated)

Vials with screw caps

Vortex mixer

Centrifuge

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:

o Prepare mutually saturated n-octanol and water phases by vigorously mixing equal volumes
of the two solvents and allowing them to separate.

e Dissolve a known amount of the compound in either the n-octanol or water phase.

e Add a known volume of the other phase to the vial.

» Seal the vial and vortex it for a set period to allow for partitioning between the two phases.
o Centrifuge the vial to ensure complete separation of the two phases.

o Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

o Determine the concentration of the compound in each phase using a suitable and validated
analytical method.
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» The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol
phase to the concentration in the aqueous phase.

e LogP is the base-10 logarithm of the partition coefficient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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